molecular formula C9H18N2O B12983077 N-tert-Butylpyrrolidine-1-carboxamide

N-tert-Butylpyrrolidine-1-carboxamide

Cat. No.: B12983077
M. Wt: 170.25 g/mol
InChI Key: APSXDXXHDUYZAZ-UHFFFAOYSA-N
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Description

N-(tert-butyl)pyrrolidine-1-carboxamide is a chemical compound that features a pyrrolidine ring substituted with a tert-butyl group and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)pyrrolidine-1-carboxamide typically involves the reaction of pyrrolidine with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:

    Reactants: Pyrrolidine and tert-butyl isocyanate.

    Solvent: Anhydrous conditions are preferred, often using solvents like dichloromethane or tetrahydrofuran.

    Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.

    Catalysts: In some cases, a base such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of N-(tert-butyl)pyrrolidine-1-carboxamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: N-(tert-butyl)pyrrolidine-1-carboxamide N-oxide.

    Reduction: N-(tert-butyl)pyrrolidine-1-amine.

    Substitution: Various substituted pyrrolidine derivatives depending on the substituent introduced.

Scientific Research Applications

N-(tert-butyl)pyrrolidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(tert-butyl)pyrrolidine-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically involve binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

    N-(tert-butyl)pyrrolidine-2-carboxamide: Similar structure but with the carboxamide group at a different position.

    N-(tert-butyl)pyrrolidine-3-carboxamide: Another positional isomer.

    N-(tert-butyl)pyrrolidine-4-carboxamide: Yet another positional isomer.

Uniqueness

N-(tert-butyl)pyrrolidine-1-carboxamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other isomers may not be as effective.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

N-tert-butylpyrrolidine-1-carboxamide

InChI

InChI=1S/C9H18N2O/c1-9(2,3)10-8(12)11-6-4-5-7-11/h4-7H2,1-3H3,(H,10,12)

InChI Key

APSXDXXHDUYZAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)N1CCCC1

Origin of Product

United States

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